molecular formula C9H8F2O B2625651 3-(1,1-Difluoroethyl)benzaldehyde CAS No. 1032527-37-9

3-(1,1-Difluoroethyl)benzaldehyde

Cat. No. B2625651
M. Wt: 170.159
InChI Key: RSGLRSKNDBBXKP-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)benzaldehyde is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It is a colorless liquid with a pungent odor.


Molecular Structure Analysis

The InChI code for 3-(1,1-Difluoroethyl)benzaldehyde is 1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 . This indicates that the compound has a benzaldehyde group attached to a difluoroethyl group.


Physical And Chemical Properties Analysis

3-(1,1-Difluoroethyl)benzaldehyde has a predicted boiling point of 214.7±30.0 °C and a predicted density of 1.168±0.06 g/cm3 . It is a clear, colorless liquid .

Scientific Research Applications

Catalysis and Chemical Synthesis

Benzaldehyde derivatives, including 3-(1,1-Difluoroethyl)benzaldehyde, play a critical role in various industrial applications due to their chemical properties. For instance, benzaldehyde is a crucial intermediate in the synthesis of various compounds. The study by Sharma et al. (2012) emphasized the significance of benzaldehyde in industries like cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. They investigated the enhancement of the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid for the oxidation of benzyl alcohol to benzaldehyde. This demonstrates the importance of benzaldehyde derivatives in catalysis and chemical synthesis (Sharma, Soni, & Dalai, 2012).

Organic Chemistry and Isotopic Labeling

In organic chemistry, benzaldehydes are key building blocks. Boga et al. (2014) reported a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This study highlights the versatility of benzaldehyde derivatives in facilitating isotopic labeling, which is crucial for tracing chemical reactions and studying reaction mechanisms (Boga, Alhassan, & Hesk, 2014).

Nanotechnology

The field of nanotechnology also leverages the properties of benzaldehyde derivatives. Iraqui et al. (2020) explored the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This indicates the potential application of benzaldehyde derivatives in the development of new nanocatalysts for chemical transformations (Iraqui, Kashyap, & Rashid, 2020).

Polymer Science

In polymer science, benzaldehyde derivatives are utilized for their reactive properties. Hashidzume et al. (2000) prepared Benzaldehyde formaldehyde azine (BzFAz) as a new monomer having CN bonds and investigated its polymerizability, highlighting the role of benzaldehyde derivatives in the synthesis of novel polymers with specific properties (Hashidzume, Tsuchiya, Morishima, & Kamachi, 2000).

Safety And Hazards

3-(1,1-Difluoroethyl)benzaldehyde is classified as a warning hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing its dust and to avoid contact with skin and eyes .

properties

IUPAC Name

3-(1,1-difluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLRSKNDBBXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)benzaldehyde

CAS RN

1032527-37-9
Record name 3-(1,1-difluoroethyl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Add a solution of [3-(1,1-Difluoro-ethyl)-phenyl]-methanol (3.47 mmol) in dichloromethane (10.5 mL) dropwise to a suspension of 3,3,3-triacetoxy-3-iodophthalide (3.64 mmol) in dichloromethane (10.5 mL) at room temperature. Stir for 30 minutes. Add diethyl ether (10 mL) and 5% aqueous sodium bicarbonate (10 mL) containing sodium thiosulfate (3 g). Mix well for 20 minutes. Separate the layers, and extract the aqueous with ethyl ether. Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and evaporate to give a yellow solid. Purify over silica (40 g) eluting with 0 to 50% dichloromethane in hexanes. Evaporate until most solvent is removed being careful not to drive off the volatile product. Dry additionally by blowing a nitrogen stream over the product to give the title compound in 70% yield. 1HNMR (400.43 MHz, CDCl3): δ 10.03 (s, 1H), 8.00 (s, 1H), 7.92 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.0 Hz, 1H), 7.59 (t, J=7.7 Hz, 1H), 1.98-1.89 (m, 3H).
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3.47 mmol
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3,3,3-triacetoxy-3-iodophthalide
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3.64 mmol
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10 mL
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10 mL
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3 g
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70%

Synthesis routes and methods IV

Procedure details

Dissolve 3-(1,1-difluoro-ethyl)-benzonitrile (4.39 g, 26.26 mmol) in toluene (44 mL). Place the reaction under nitrogen, cool to −78° C. in a dry-ice bath, then add diisobutylaluminum hydride (52.5 mmol, 1 M solution in toluene) dropwise over 30 minutes with stirring. Stir the reaction in the dry-ice bath for 30 minutes, then add glacial HOAc (14 mL) dropwise to control foaming, followed by water (100 mL). Stir the reaction mixture overnight at room temperature. Separate the layers; extract the cloudy aqueous with toluene. Wash the toluene extracts with brine, dry the organics over magnesium sulfate, filter, and evaporate to afford 3-(1,1-difluoro-ethyl)-benzaldehyde as a pale yellow oil. (4.0 g, 90%). 1H NMR (400 MHz, CDCl3): δ 10.03 (s, 1H), 8.00 (s, 1H), 7.92 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.5 Hz, 1H), 7.58 (t, J=7.7 Hz, 1H), 1.98-1.89 (m, 3H).
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4.39 g
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Synthesis routes and methods V

Procedure details

3-(1,1-difluoroethyl)benzonitrile was synthesized from 3-acetylbenzonitrile following the method described for 3-bromo-5-(1,1-difluoroethyl)pyridine. A solution of 3-(1,1-difluoroethyl)benzonitrile (1.6 g, 9.57 mmol) in CH2Cl2 (25 mL) was cooled to 0° C. and was treated dropwise with a 1 M solution of DIBAL in hexanes (11.5 mL, 11.2 mmol). The mixture was allowed to slowly warm to room temperature. The reaction was monitored by TLC. After 3 h, the reaction mixture was poured into a beaker containing crushed ice and 6 N HCl. The mixture was stirred for about 1 h. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organic layer was washed with aqueous NaHCO3 followed by water. The organic layer was dried (Na2SO4), concentrated, and silica chromatographed to afford 3-(1,1-difluoroethyl)benzaldehyde as a light yellow oil, which was used directly for next step without further purification and identification.
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